N-(2,5-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl]acetamide
Description
N-(2,5-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0²,⁷]trideca-1(13),2(7),3,9,11-pentaen-5-yl]acetamide is a structurally complex tricyclic heterocyclic compound featuring a fused thiazine-diazepine core. The molecule is substituted with dimethylphenyl groups at the 2,5- and 3,4-positions, respectively, and an acetamide side chain. The compound’s structural elucidation may rely on crystallographic techniques, such as those supported by the SHELX software suite, which is widely used for small-molecule refinement and structure determination . Potential applications include pharmacological targeting, given the presence of nitrogen- and sulfur-containing heterocycles, which are common in bioactive molecules.
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S/c1-15-5-6-17(3)22(11-15)29-23(32)13-31-14-28-24-20-9-10-21(19-8-7-16(2)18(4)12-19)30-26(20)34-25(24)27(31)33/h5-12,14H,13H2,1-4H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDSOELZHVKQDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C=CC(=N4)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-[11-(3,4-dimethylphenyl)-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl]acetamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, structural characteristics, and various biological activities, particularly focusing on antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 468.6 g/mol. The complex structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H24N4O2S |
| Molecular Weight | 468.6 g/mol |
| CAS Number | 1112332-12-3 |
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of thiazole derivatives and subsequent modifications to introduce the dimethylphenyl groups. The synthesis pathway may vary based on the desired yield and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of related compounds in the same class. For example, derivatives with similar structural motifs have shown promising activity against various Gram-positive and Gram-negative bacteria as well as drug-resistant strains.
- Gram-positive Bacteria : Compounds similar to this compound have demonstrated effective Minimum Inhibitory Concentrations (MIC) against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) ranging from 1 to 4 µg/mL .
- Broad-spectrum Activity : The compound's derivatives have also shown antifungal properties against Candida species, including strains resistant to fluconazole .
Anticancer Activity
The anticancer properties of compounds with similar structures have been investigated extensively:
- Cell Line Studies : In vitro studies indicate that compounds exhibiting structural similarities can significantly reduce the viability of cancer cell lines such as Caco-2 and A549. For instance:
- Mechanistic Insights : The mechanisms by which these compounds exert their anticancer effects may involve the inhibition of specific cellular pathways or the induction of apoptosis in cancer cells .
Case Studies
Several case studies have documented the efficacy of similar compounds:
- Case Study 1 : A derivative displayed potent activity against resistant bacterial strains with an MIC comparable to established antibiotics like daptomycin .
- Case Study 2 : In a comparative study involving various thiazole derivatives, one compound showed enhanced anticancer activity against Caco-2 cells compared to standard chemotherapeutics .
Comparison with Similar Compounds
Table 1: Structural Comparison
| Feature | Target Compound | Analog (ECHEMI: 866811-62-3) |
|---|---|---|
| Tricyclic Core | 8-thia-3,5,10-triazatricyclo | 8-thia-4,6,11-triazatricyclo |
| Phenyl Substituents | 2,5-dimethylphenyl; 3,4-dimethylphenyl | 2-methoxyphenyl; unsubstituted phenyl |
| Side Chain | Acetamide | Acetamide |
| Additional Groups | None | Acetyl at position 11 |
Physicochemical Properties
Methods such as spectrofluorometry and tensiometry, used for critical micelle concentration (CMC) determination in quaternary ammonium compounds, could theoretically be adapted to study aggregation behavior in these tricyclic systems . However, direct data on logP, solubility, or CMC for these specific compounds are absent in the provided evidence.
Computational Similarity Assessment
Using methodologies highlighted in Computational Biology and Chemistry , the target compound and its analog could be evaluated for:
- 2D similarity : Comparing functional groups and topology.
- 3D similarity : Assessing conformational overlap and pharmacophore matching. Differences in substituent electronic profiles (e.g., electron-donating methyl vs. electron-withdrawing methoxy) would significantly impact similarity scores, guiding virtual screening workflows.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step pathways, typically starting with functionalized aromatic precursors (e.g., substituted phenyl derivatives) and heterocyclic intermediates. Key steps include cyclization reactions (e.g., thiazolidinone or oxadiazole formation), sulfanylacetamide coupling, and regioselective substitutions. Optimization requires:
- Temperature control : Exothermic steps (e.g., cyclization) may require ice baths to prevent side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethers (THF) improve cyclization yields .
- Catalysis : Pd-based catalysts for coupling reactions or acid/base catalysts for cyclization steps .
- Analytical monitoring : Use HPLC to track reaction progress and NMR to confirm intermediate purity .
Q. How should researchers characterize the molecular structure and purity of this compound?
A combination of spectroscopic and chromatographic methods is critical:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR for backbone confirmation and substituent positioning. Aromatic proton splitting patterns resolve regiochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects isotopic patterns (e.g., sulfur or chlorine) .
- X-ray crystallography : For unambiguous 3D structure determination. SHELXL (via SHELX suite) is widely used for small-molecule refinement, especially for resolving steric clashes in the tricyclic core .
- HPLC : Purity >95% is standard; reverse-phase columns with UV detection at 254 nm are recommended .
Q. What preliminary assays are suitable for evaluating biological activity?
- Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease panels) to screen for target engagement.
- Cellular viability : MTT or ATP-luciferase assays in cancer/primary cell lines to assess cytotoxicity.
- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with receptors/enzymes .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic and solution-phase structural data?
Discrepancies may arise due to crystal packing forces (e.g., non-covalent interactions) versus dynamic conformations in solution. Mitigation strategies include:
- DFT calculations : Compare optimized gas-phase structures (B3LYP/6-31G*) with crystallographic data to identify packing-induced distortions .
- Variable-temperature NMR : Detect conformational flexibility in solution (e.g., coalescence of proton signals) .
- Synchrotron radiation : High-resolution X-ray data (λ < 1 Å) improves electron density maps, reducing refinement ambiguities .
Q. What computational methods predict the compound’s reactivity and metabolic stability?
- Reactivity : Use density functional theory (DFT) to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. For example, the acetamide sulfur may undergo oxidation, which can be validated via MD simulations .
- Metabolism : CYP450 docking simulations (e.g., AutoDock Vina) identify likely metabolic hotspots (e.g., demethylation of dimethylphenyl groups). Validate with in vitro microsomal assays .
Q. How can non-covalent interactions (NCIs) influence the compound’s biological activity?
NCIs (e.g., π-π stacking, hydrogen bonding) between the tricyclic core and protein targets are critical for binding. Experimental approaches include:
- Co-crystallization : Resolve ligand-protein complexes to map interaction sites .
- SAR studies : Modify substituents (e.g., replacing methyl groups with halogens) to disrupt NCIs and measure activity loss .
- ITC/SPR : Quantify binding entropy/enthalpy changes upon introducing NCI-disrupting mutations .
Q. What strategies address low reproducibility in biological assay results?
- Batch variability : Ensure synthetic consistency via strict QC (e.g., 1H NMR integration of key protons).
- Solubility optimization : Use DMSO stocks ≤0.1% v/v to avoid solvent interference; confirm solubility via dynamic light scattering (DLS) .
- Assay controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and validate with orthogonal methods (e.g., Western blotting after SPR) .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Characterization Data
| Intermediate | Key NMR Signals (δ, ppm) | HRMS (m/z) | Purity (HPLC) |
|---|---|---|---|
| Tricyclic Core Precursor | 7.2–7.5 (m, aromatic H), 3.1 (s, CH3) | 456.1234 [M+H]+ | 98% |
| Sulfanylacetamide Coupling Product | 2.4 (s, SCH2CO), 6.8–7.3 (m, dimethylphenyl) | 589.1876 [M+H]+ | 96% |
Q. Table 2. Comparison of Computational vs. Experimental Reactivity
| Site | DFT-predicted Reactivity | Experimental Validation (Oxidation Yield) |
|---|---|---|
| Acetamide S | High (HOMO = -5.2 eV) | 85% sulfoxide formation via H2O2/MeOH |
| Dimethylphenyl CH3 | Low (LUMO = 1.8 eV) | <5% demethylation in microsomal assays |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
